2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Description
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt (hereafter referred to as the "target compound") is a structurally complex anthraquinone derivative characterized by:
- A 9,10-dihydro-9,10-dioxoanthracene core, providing planar aromaticity and redox activity.
- A sulfonic acid group at position 2, neutralized as a monosodium salt for enhanced solubility.
- Amino and substituted phenylamino groups at positions 1 and 4, respectively, with the latter featuring a (4-methylphenyl)sulfonyloxy moiety.
Properties
CAS No. |
67969-88-4 |
|---|---|
Molecular Formula |
C27H19N2NaO8S2 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
YNYQQXPCRFXFIH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Anthracene or Anthraquinone Precursors
The foundational step in preparing the target compound is the sulfonation of anthracene or anthraquinone derivatives to introduce the sulfonic acid group at the 2-position of the anthracene ring system. This is typically achieved by reacting anthracene with sulfuric acid or oleum (fuming sulfuric acid containing sulfur trioxide) under controlled temperature conditions.
-
- Temperature range: 50°C to 130°C is preferred to balance reaction rate and selectivity.
- Molar ratio of anthracene to oleum: approximately 1:2 to 1:3 to ensure sufficient sulfonation without overreaction.
- Atmosphere: Inert atmosphere (e.g., nitrogen) is often used to prevent oxidation or side reactions.
Mechanism:
The electrophilic aromatic substitution by sulfur trioxide (SO3) in oleum targets the 2-position on anthracene, yielding 2-anthracenesulfonic acid as the primary product.Industrial Scale:
Continuous sulfonation reactors are employed to manage the exothermic nature of the reaction and maintain consistent product quality. The sulfonated product is isolated by crystallization or filtration after quenching the reaction with water.
Following sulfonation, the introduction of the amino group at the 1-position and the complex 4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino] substituent involves nucleophilic aromatic substitution or condensation reactions.
-
- Starting from 1-amino-4-bromoanthraquinone-2-sulfonic acid, nucleophilic substitution with aromatic amines such as aniline derivatives introduces the amino substituents.
- Reaction conditions typically include acidic media (pH 3–5) and temperatures around 80–100°C.
- Catalysts such as polyaniline/manganese dioxide composites may be used to enhance reaction efficiency.
Sulfonylation and Sulfonyl-oxy Group Formation:
- The 4-methylphenylsulfonyl group is introduced via sulfonyl chloride derivatives reacting with phenolic or amino groups on the anthracene scaffold.
- This step requires careful control of stoichiometry and reaction environment to avoid over-sulfonation or side reactions.
Salt Formation (Monosodium Salt)
The final step involves neutralization of the sulfonic acid group to form the monosodium salt, enhancing solubility and stability.
- Procedure:
- The sulfonated anthracene derivative is treated with a stoichiometric amount of sodium hydroxide (NaOH) or other alkali metal bases.
- The reaction is conducted in aqueous media, often at ambient temperature.
- The resulting monosodium salt is isolated by crystallization or filtration and dried under controlled conditions.
Purification and Crystallization
- Spherical Crystallization:
- To improve product purity and handling, spherical crystallization techniques are employed.
- This involves dissolving the compound in a good solvent, then adding a miscible poor solvent to induce precipitation.
- A bridging liquid (e.g., dichloromethane) is added in small quantities to promote agglomeration of crystals into spherical particles.
- The solid is recovered by filtration and dried at temperatures between 40°C and 150°C to remove residual solvents and water.
| Step No. | Process Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Sulfonation | Anthracene + Oleum (1:2 to 1:3 molar ratio), 50–130°C, inert atmosphere | Introduce sulfonic acid group at 2-position |
| 2 | Amination | 1-amino-4-bromoanthraquinone-2-sulfonic acid + aromatic amines, acidic pH 3–5, 80–100°C | Introduce amino and substituted amino groups |
| 3 | Sulfonylation | Sulfonyl chloride derivatives + phenolic/amino groups, controlled stoichiometry | Attach 4-methylphenylsulfonyl-oxy substituent |
| 4 | Salt Formation | Neutralization with NaOH in aqueous media | Form monosodium salt for enhanced solubility |
| 5 | Purification & Crystallization | Spherical crystallization with good/poor solvents and bridging liquid (e.g., dichloromethane) | Obtain high purity, easily handled solid product |
- The sulfonation step is critical for regioselectivity; improper temperature or reagent ratios can lead to polysulfonation or undesired isomers.
- Amination reactions benefit from catalytic systems that improve yield and reduce reaction times.
- The monosodium salt form improves aqueous solubility, which is essential for applications in biochemical assays and dye chemistry.
- Spherical crystallization enhances product purity and facilitates downstream processing, reducing the need for extensive purification.
- Analytical techniques such as UV-Vis spectroscopy, HPLC-MS, and elemental analysis are used to confirm structural integrity and purity during development.
The preparation of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt involves a multi-step synthetic approach starting from anthracene sulfonation, followed by amination, sulfonylation, salt formation, and purification. Each step requires precise control of reaction conditions to ensure selectivity, yield, and purity. Industrial methods leverage continuous sulfonation and advanced crystallization techniques to produce this compound at scale with high quality. The detailed understanding of these preparation methods supports its application in research, dye chemistry, and potential therapeutic uses.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulphonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and sulphonyl groups play a crucial role in binding to enzymes and proteins, altering their activity. The anthracene core provides a stable framework that facilitates these interactions. The pathways involved include enzyme inhibition and protein modification, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s key differentiator is the 4-[[(4-methylphenyl)sulfonyl]oxy]phenylamino substituent. Below is a comparative analysis with analogous anthraquinone sulfonates:

Key Observations:
- Substituent Effects: The target compound’s (4-methylphenyl)sulfonyloxy group increases molecular weight and hydrophobicity compared to methoxy or simple alkylamino substituents . This may reduce aqueous solubility but enhance binding to hydrophobic targets in pharmacological contexts .
- Reactivity : Unlike Procion MX’s dichlorotriazine group (reactive toward nucleophiles in textiles) , the sulfonyloxy group in the target compound is prone to hydrolysis, limiting its stability in aqueous environments .
Biological Activity
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt, is a complex organic compound with significant biological activity. This compound is characterized by its anthracene backbone modified with sulfonic acid and amino functional groups. Its unique structure contributes to its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The sulfonic acid group facilitates strong interactions with amino acid residues in proteins, influencing enzymatic activity and other cellular functions. Additionally, the compound can generate reactive oxygen species (ROS) upon light activation, making it a candidate for applications in photodynamic therapy for cancer treatment.
Antibacterial and Antifungal Properties
Research indicates that 2-anthracenesulfonic acid exhibits antibacterial properties, particularly against Gram-positive bacteria such as Bacillus species. It appears to interfere with bacterial DNA metabolism and inhibit mitochondrial ADP transport . The compound's interaction with microbial cell membranes suggests potential antifungal activity as well.
Photodynamic Therapy
The ability of this compound to generate ROS upon light activation positions it as a promising agent in photodynamic therapy. Studies have shown that it can induce cell death in cancer cells through oxidative stress mechanisms.
Case Studies
- Antibacterial Activity : In a study assessing the effects of anthraquinone derivatives on bacterial metabolism, it was found that certain compounds exhibited significant inhibitory effects on sulfate-reducing bacteria. This suggests a potential application in controlling bacterial populations in various environments .
- Photodynamic Applications : Research demonstrated that 2-anthracenesulfonic acid could effectively target cancer cells when activated by specific wavelengths of light, leading to increased apoptosis rates compared to untreated controls.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-Anthracenesulfonic acid | Antibacterial, Antifungal, Photodynamic therapy | ROS generation, Protein interaction |
| Anthraquinone derivatives | Antibacterial | DNA metabolism interference |
| Acid Blue 62 | Skin irritation studies | Cellular proliferation assessment |
Research Findings
Recent studies have highlighted the compound's ability to bind with proteins and nucleic acids, which is crucial for understanding its biological mechanisms. Its interactions can alter membrane permeability and affect cellular signaling pathways. Furthermore, preliminary studies involving animal models have shown varying degrees of irritation and immune response when exposed to related compounds, indicating a need for further safety evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
